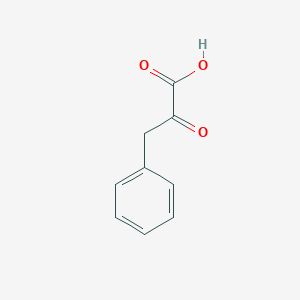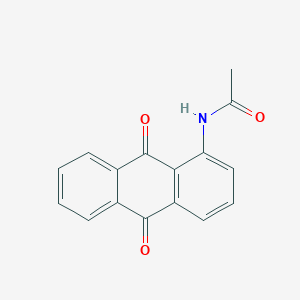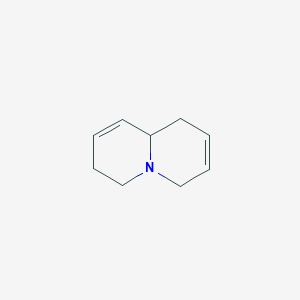
4,6,7,9a-tetrahydro-1H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7,9a-tetrahydro-1H-quinolizine is a heterocyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications. This compound has been synthesized through various methods and has shown promising results in various fields of research.
Mechanism Of Action
The mechanism of action of 4,6,7,9a-tetrahydro-1H-quinolizine is not fully understood. However, it has been suggested that it acts by modulating various signaling pathways and enzymes involved in cellular processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. Additionally, it has been shown to modulate the activity of various receptors, including dopamine and serotonin receptors.
Biochemical And Physiological Effects
4,6,7,9a-tetrahydro-1H-quinolizine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Additionally, it has been found to improve cognitive function and memory, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Furthermore, it has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections.
Advantages And Limitations For Lab Experiments
The use of 4,6,7,9a-tetrahydro-1H-quinolizine in lab experiments has several advantages. It is a relatively easy compound to synthesize, making it readily available for research purposes. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, there are also limitations to its use. The mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, the compound has not been extensively studied in vivo, making it difficult to extrapolate its effects to the whole organism.
Future Directions
There are several future directions for research on 4,6,7,9a-tetrahydro-1H-quinolizine. One potential direction is to study its effects on various signaling pathways and enzymes involved in cellular processes. Additionally, further research is needed to fully understand the mechanism of action of the compound. Furthermore, more studies are needed to investigate the potential use of 4,6,7,9a-tetrahydro-1H-quinolizine in the treatment of various diseases, including neurodegenerative diseases and cancer. Finally, more research is needed to investigate the potential side effects of the compound and to determine safe dosages for therapeutic use.
Synthesis Methods
4,6,7,9a-tetrahydro-1H-quinolizine can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and other methods. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the tetrahydroquinoline ring. The Friedlander synthesis involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst. Both methods have been successfully used to synthesize 4,6,7,9a-tetrahydro-1H-quinolizine.
Scientific Research Applications
4,6,7,9a-tetrahydro-1H-quinolizine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has shown promising results in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
properties
CAS RN |
1004-92-8 |
|---|---|
Product Name |
4,6,7,9a-tetrahydro-1H-quinolizine |
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
4,6,7,9a-tetrahydro-1H-quinolizine |
InChI |
InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-3,6,9H,4-5,7-8H2 |
InChI Key |
CJUQLGSHASMMRU-UHFFFAOYSA-N |
SMILES |
C1CN2CC=CCC2C=C1 |
Canonical SMILES |
C1CN2CC=CCC2C=C1 |
synonyms |
3,6,9,9a-Tetrahydro-4H-quinolizine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




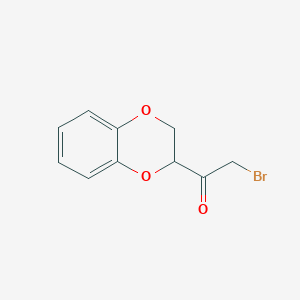
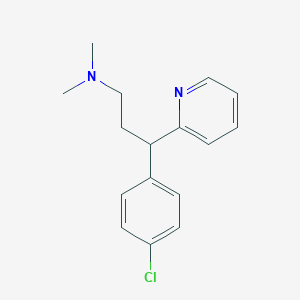
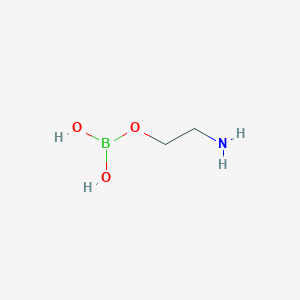
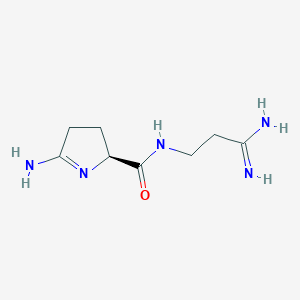
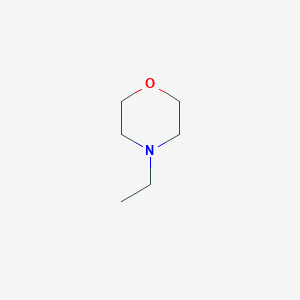

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)

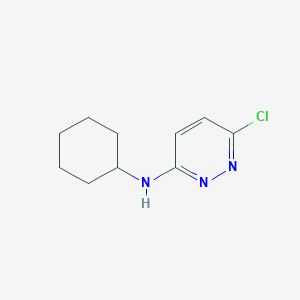
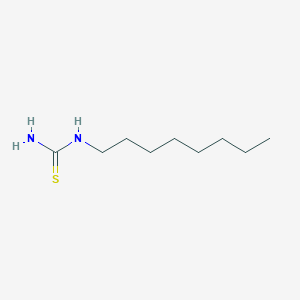
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
